molecular formula C23H37NO6S B051530 20-Hydroxy-leukotriene E4 CAS No. 111844-33-8

20-Hydroxy-leukotriene E4

Cat. No.: B051530
CAS No.: 111844-33-8
M. Wt: 455.6 g/mol
InChI Key: BJRMBXPQAMDCMG-CMJQBAFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-hydroxy-leukotriene E4 is a primary alcohol, a secondary alcohol, an amino dicarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It derives from a leukotriene E4. It is a conjugate acid of a this compound(1-).
20-Hydroxy-lte4, also known as 20-oh-lte4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy-lte4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy-lte4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy-lte4 has been primarily detected in urine. Within the cell, 20-hydroxy-lte4 is primarily located in the membrane (predicted from logP) and cytoplasm. 20-Hydroxy-lte4 can be biosynthesized from leukotriene E4.

Properties

CAS No.

111844-33-8

Molecular Formula

C23H37NO6S

Molecular Weight

455.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1

InChI Key

BJRMBXPQAMDCMG-CMJQBAFXSA-N

Isomeric SMILES

C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO

SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO

Canonical SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO

physical_description

Solid

Synonyms

(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Hydroxy-leukotriene E4
Reactant of Route 2
20-Hydroxy-leukotriene E4
Reactant of Route 3
20-Hydroxy-leukotriene E4
Reactant of Route 4
20-Hydroxy-leukotriene E4
Reactant of Route 5
20-Hydroxy-leukotriene E4
Reactant of Route 6
20-Hydroxy-leukotriene E4

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